3-Chlorophenyl acetate

Description

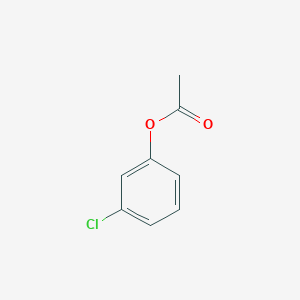

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTKYLQYHPTULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879335 | |

| Record name | 3-CHLOROPHENYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-39-5 | |

| Record name | Acetic acid, 3-chlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 3-chlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROPHENYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 3-chlorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorophenyl acetate (CAS: 13031-39-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Chlorophenyl acetate (CAS No. 13031-39-5), a key chemical intermediate. It delves into the compound's physicochemical properties, outlines a robust and validated protocol for its synthesis via esterification, and details the analytical methodologies essential for its characterization and quality control. Furthermore, this document explores its applications as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Safety protocols, handling procedures, and storage requirements are also explicitly detailed to ensure safe laboratory practices. This paper is intended to serve as a critical resource for scientists and professionals engaged in chemical research and drug development, providing both foundational knowledge and practical, field-proven insights.

Introduction

This compound, also known as acetic acid, 3-chlorophenyl ester, is an aromatic ester of significant interest in the field of organic synthesis.[1][2][3] Its structure, featuring a phenyl ring substituted with both a chloro group and an acetate ester, makes it a valuable precursor and intermediate for the synthesis of more complex molecules. The presence of the chlorine atom and the ester functionality provides two reactive sites that can be selectively targeted in multi-step synthetic pathways. In the pharmaceutical sector, chloro-aromatic compounds are integral to the structure of numerous active pharmaceutical ingredients (APIs), contributing to their stability, bioavailability, and therapeutic efficacy.[4] This guide will elucidate the essential technical aspects of this compound, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol .[1][3] Key properties are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13031-39-5 | [1][2][3] |

| Molecular Formula | C8H7ClO2 | [1][3] |

| Molecular Weight | 170.59 g/mol | [1][3] |

| Density | 1.227 g/cm³ | [1] |

| Boiling Point | 108 °C | [1] |

| Flash Point | 109.5 °C | [1] |

| Refractive Index | 1.523 | [1] |

| PSA (Polar Surface Area) | 26.3 Ų | [1] |

| XLogP3 | 2.3 | [1] |

| Storage | Sealed in dry, room temperature | [5] |

Spectroscopic data is crucial for the unambiguous identification and purity assessment of the compound. While a comprehensive set of spectra should be acquired for each synthesized batch, typical analytical results are outlined below.

Table 2: Key Analytical Data for this compound

| Analysis Type | Expected Results |

| ¹H NMR | Peaks corresponding to the acetyl methyl protons (singlet, ~2.3 ppm) and aromatic protons (multiplets, ~7.0-7.4 ppm). |

| ¹³C NMR | Resonances for the methyl carbon, carbonyl carbon, and the six aromatic carbons, with shifts influenced by the chloro and ester substituents.[3] |

| FT-IR | Characteristic strong absorption band for the ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹.[6] Disappearance of the broad O-H stretch from the starting phenol confirms reaction completion.[6] |

| GC-MS | A distinct peak at a specific retention time with a mass spectrum showing the molecular ion peak (m/z 170/172) and characteristic fragmentation patterns. |

Synthesis and Purification

The most common and efficient method for preparing this compound is through the O-acylation of 3-chlorophenol.[7] This reaction involves the esterification of the phenolic hydroxyl group using an acetylating agent, typically acetic anhydride or acetyl chloride.[8][9] The choice of base and solvent is critical to control the reaction rate and minimize side reactions, such as the hydrolysis of the anhydride and the product ester.[7]

Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis, workup, and purification of this compound.

Caption: Workflow for Synthesis and Purification.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. The procedure is designed to be self-validating, incorporating purification and characterization steps to ensure the final product's identity and purity.

Materials:

-

3-Chlorophenol (1.0 eq)

-

Acetic Anhydride (1.5 eq)[8]

-

Pyridine (catalytic amount) or Sodium Hydroxide (for Schotten-Baumann conditions)

-

Diethyl ether or Dichloromethane (DCM) for extraction

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorophenol (1.0 eq) in a suitable solvent like dichloromethane. Cool the flask in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (1.5 eq) to the stirred solution.[8] The excess anhydride ensures the complete conversion of the chlorophenol.[8] Next, add a catalytic amount of pyridine. Causality Note: Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride and increasing the rate of acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 3-chlorophenol spot/peak.

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold water or ice to hydrolyze the excess acetic anhydride.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3 x 50 mL).

-

Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove acetic acid), water, and finally brine. Causality Note: The bicarbonate wash is crucial to neutralize and remove the acetic acid byproduct, simplifying purification.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by vacuum distillation to yield this compound as a clear liquid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, FT-IR, and GC-MS analysis.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. The chlorine atom can be a site for nucleophilic aromatic substitution or a handle for cross-coupling reactions, while the ester can be hydrolyzed to reveal the phenolic hydroxyl group for further functionalization.

Key Roles in Synthesis:

-

Pharmaceutical Intermediates: It is a building block for more complex APIs.[] For instance, structures containing the 3-chlorophenyl moiety are found in various drug candidates, including those targeting serotonin receptors (e.g., trazodone analogues) and those with potential anticonvulsant activity.[11][12]

-

Precursor to other Synthons: The acetate group can be readily hydrolyzed under basic conditions to regenerate 3-chlorophenol, which can then be used in other reactions like ether synthesis. Alternatively, the entire molecule can be part of a larger synthetic strategy where the acetate serves as a protecting group for the phenol.

-

Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, it is used in the synthesis of pesticides and other fine chemicals where the chlorophenyl scaffold is required.[13]

The following diagram illustrates a conceptual synthetic pathway where this compound is used as a starting material.

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount in a laboratory setting. This compound should be handled with care, following standard safety protocols.

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Pictogram | Warning | [14] |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [14][15] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15][16][17] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[1][16]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17][18]

-

Wash hands thoroughly after handling.[16]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

Keep away from incompatible substances such as strong oxidizing agents.[15]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16]

Conclusion

This compound (CAS: 13031-39-5) is a chemical intermediate of considerable value to the synthetic chemist. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an important building block in the development of pharmaceuticals and other complex organic molecules. This guide has provided the essential technical information—from physicochemical properties and detailed synthetic protocols to applications and safety procedures—required for its effective and safe utilization in a research and development setting.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: (E)-3-(3-Chlorophenyl)acrylic acid.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- AA Blocks. (2025). Safety Data Sheet.

- BLD Pharm. (n.d.). 13031-39-5 | this compound.

- ECHEMI. (2024). Buy 3-CHLOROPHENOL ACETATE pharmaceutical grade.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- Journal of the Serbian Chemical Society. (2003). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.

- ChemicalBook. (n.d.). Acetic acid,3-chlorophenyl ester (CAS 13031-39-5).

- PubChem, NIH. (n.d.). 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879.

- Google Patents. (n.d.). KR830001917B1 - Method for preparing 4-allyloxy-3-chloro phenyl acetic acid.

- Journal of Chromatographic Science, Oxford Academic. (2012). Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector.

- Oxford Academic. (2012). Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture.

- Shijiazhuang Pengnuo Technology Co., Ltd. (n.d.). (3-Chlorophenyl)acetate: Uses, Synthesis, and Applications.

- LGC Standards. (n.d.). 3-Chlorophenol acetate.

- MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.

- Frontiers. (2020). Preharvest and Postharvest Application of Garlic and Rosemary Essential Oils for Controlling Anthracnose and Quality Assessment.

- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.

- PubChem, NIH. (n.d.). This compound | C8H7ClO2 | CID 83061.

- MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.

- ChemicalBook. (n.d.). 3-Chlorophenylboronic acid synthesis.

- MDPI. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PASL. (n.d.). CAS No : 60144-85-6 | Product Name : 4-Acetamido-3-chlorophenyl Acetate.

- ResearchGate. (2025). Gas-Liquid Chromatographic Deterpmination of 2- (O-Chlorophenyl) -2- (P-Chlorophenyl)-Acetic Acid in Biological Fluids.

- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.

- Journal of Pharmacognosy and Phytochemistry. (n.d.). GC-MS, FT-IR and 1H NMR Profiling of Bio-Active Phytoconstituents of The TLC Fraction of Ethyl Acetate Leaf Extract of Medicinal.

- BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.

- SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide.

- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

- ResearchGate. (2025). GC–MS studies on acylated derivatives of 3-methoxy-4-methyl- and 4-methoxy-3-methyl-phenethylamines: Regioisomers related to 3,4-MDMA.

Sources

- 1. echemi.com [echemi.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. This compound | C8H7ClO2 | CID 83061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13031-39-5|this compound|BLD Pharm [bldpharm.com]

- 6. academic.oup.com [academic.oup.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

- 13. China (3-chlorophenyl)acetate Manufacturer and Supplier, Factory | Pengnuo [pengnuochemical.com]

- 14. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. aablocks.com [aablocks.com]

An In-Depth Technical Guide to 3-Chlorophenyl Acetate for Scientific Professionals

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-Chlorophenyl acetate. It moves beyond basic data to provide field-proven insights into its synthesis, characterization, and application, ensuring a robust understanding of its chemical behavior and utility.

Core Physicochemical Properties and Identification

This compound is an aromatic ester that serves as a versatile intermediate in organic synthesis and as a substrate in biochemical assays. Its core identity is defined by a central benzene ring substituted with both a chloro group and an acetoxy group at the meta-position. This substitution pattern dictates its reactivity and physical properties.

A summary of its fundamental properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| IUPAC Name | (3-chlorophenyl) acetate | [1] |

| CAS Number | 13031-39-5 | [1] |

| Canonical SMILES | CC(=O)OC1=CC(=CC=C1)Cl | [1] |

| InChIKey | GQTKYLQYHPTULY-UHFFFAOYSA-N | [1] |

| Synonyms | Acetic acid, 3-chlorophenyl ester; m-chlorophenyl acetate; 1-Acetoxy-3-chlorobenzene | [1] |

Synthesis: Pyridine-Catalyzed Esterification

The most direct and reliable method for synthesizing this compound is the esterification of 3-chlorophenol with acetic anhydride. The use of a base catalyst, such as pyridine, is critical for this transformation.

Causality of Experimental Choices:

-

Acetic Anhydride: This is used as the acetylating agent instead of acetic acid because it is much more reactive. The anhydride provides a better leaving group (acetate) compared to the hydroxyl group of acetic acid, facilitating the nucleophilic attack by the phenol.

-

Pyridine: Pyridine serves a dual purpose. First, it acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is much more susceptible to attack by the weakly nucleophilic phenolic hydroxyl group. Second, pyridine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

Reaction Mechanism: Nucleophilic Acyl Substitution

The mechanism proceeds via a nucleophilic acyl substitution pathway, enhanced by the catalytic action of pyridine.

Caption: Catalytic cycle for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the isomeric p-chlorophenyl acetate and is directly applicable.

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, charge 3-chlorophenol (1.0 mol, 128.56 g).

-

Reagent Addition: Add pyridine (1.2 mol, 94.9 g) followed by the slow, dropwise addition of acetic anhydride (1.2 mol, 122.5 g) while stirring. The initial reaction is exothermic; maintain the temperature below 50°C using an ice bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain for 2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

-

Work-up: Cool the mixture to room temperature and pour it into 500 mL of cold 2M hydrochloric acid to neutralize the excess pyridine. A second layer containing the crude product should form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 150 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash successively with 200 mL of saturated sodium bicarbonate solution (to remove any remaining acetic acid) and 200 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized product is a critical, self-validating step. The following spectroscopic data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum provides unambiguous information about the hydrogen and carbon framework of the molecule.

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.32 | t, J=8.1 Hz | 1H | H-5 |

| 7.17 | ddd | 1H | H-6 | |

| 7.10 | t, J=2.1 Hz | 1H | H-2 | |

| 7.02 | ddd | 1H | H-4 | |

| Acetyl Protons | 2.29 | s | 3H | -OCOCH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment | Rationale / Substituent Effect[2] |

| Carbonyl Carbon | 169.1 | C =O | Typical chemical shift for an ester carbonyl. |

| Aromatic Carbons | 151.2 | C1 (-O) | Deshielded due to the direct attachment of the electronegative oxygen atom. |

| 134.8 | C3 (-Cl) | Deshielded by the inductive effect of chlorine, but less so than C1. | |

| 130.2 | C5 | Largely unaffected, similar to benzene. | |

| 126.3 | C6 | Shielded relative to benzene due to the ortho effect of the acetoxy group. | |

| 121.8 | C4 | Shielded due to the para effect of the acetoxy group. | |

| 119.7 | C2 | Shielded due to the ortho effect of the acetoxy group. | |

| Acetyl Carbon | 21.1 | -OC OCH₃ | Typical chemical shift for an acetyl methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~1765 | Strong | Ester C=O stretch |

| ~1590, ~1475 | Medium | Aromatic C=C ring stretches |

| ~1190 | Strong | Aryl C-O stretch |

| ~780 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak will be observed at m/z = 170, with a smaller M+2 peak at m/z = 172 (approx. 1/3 the intensity) due to the ³⁷Cl isotope.

-

Key Fragments:

-

m/z = 128: This is the base peak, corresponding to the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, forming the 3-chlorophenol radical cation. This is a very common fragmentation pathway for aryl acetates.

-

m/z = 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.

-

Applications in Research and Drug Development

This compound is not just a simple chemical; it is a tool used in synthetic chemistry and biochemistry to probe reaction mechanisms and create complex molecules.

Application 1: Precursor for Hydroxyarylketones via Fries Rearrangement

The Fries rearrangement is a powerful reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[3][4] This reaction is industrially significant for synthesizing intermediates for pharmaceuticals.[5][6] For this compound, the acyl group migrates preferentially to the positions ortho and para to the hydroxyl group.

A study of the Fries rearrangement of this compound identified 4-chloro-2-hydroxy-acetophenone as the major product, a valuable building block in organic synthesis.[7]

Reaction Scheme: Fries Rearrangement

Caption: Fries rearrangement of this compound to form hydroxyarylketones.

Application 2: Substrate for Enzymatic Assays

Aryl esters are common substrates for assaying the activity of hydrolase enzymes like lipases and esterases. The enzymatic hydrolysis of the ester bond releases 3-chlorophenol, which can be monitored spectrophotometrically, or the change in pH can be measured. This application is crucial in enzyme kinetics studies, inhibitor screening, and biocatalyst development.[8]

Workflow: Spectrophotometric Assay of Esterase Activity

Caption: Workflow for a typical enzymatic assay using this compound.

Exemplary Protocol: Esterase Activity Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.0.

-

Substrate Stock: Prepare a 100 mM stock solution of this compound in DMSO.

-

Enzyme Solution: Prepare a solution of the esterase (e.g., Porcine Liver Esterase) in the assay buffer at a suitable concentration (e.g., 0.1 mg/mL).

-

-

Assay Procedure:

-

In a quartz cuvette, add 2.9 mL of the assay buffer.

-

Add 50 µL of the substrate stock solution and mix by inversion. The final substrate concentration will be ~1.7 mM.

-

Place the cuvette in a thermostatted spectrophotometer at 25°C and allow it to equilibrate for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

Immediately begin monitoring the increase in absorbance at 278 nm (the λₘₐₓ of the resulting 3-chlorophenolate anion) for 3-5 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).

-

Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient (ε) of 3-chlorophenol under these conditions to convert the rate into µmol/min/mg of enzyme.

-

Safety and Handling

As a chloroaromatic ester, this compound requires careful handling in a laboratory setting. While a specific, comprehensive toxicology profile is not widely published, data from analogous compounds suggest the following precautions.

-

GHS Hazards: Likely to be classified as an irritant (skin and eye) and may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

This guide provides a framework for the informed synthesis, characterization, and application of this compound. By understanding the causality behind experimental protocols and the analytical data that validates them, researchers can utilize this compound with confidence and precision.

References

- A re-investigation of the Fries rearrangement of this compound and synthesis of 2-azido-1-(4-(benzyloxy).

- Fries rearrangement. Wikipedia. Accessed January 9, 2026. [Link]

- What is the Fries Rearrangement Reaction? BYJU'S. Accessed January 9, 2026. [Link]

- Fries Rearrangement. Organic Chemistry Portal. Accessed January 9, 2026. [Link]

- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1984). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Iraqi Chemical Society, 9, 69-79. [Link]

- This compound. PubChem, National Institutes of Health. Accessed January 9, 2026. [Link]

- Enzymatic hydrolytic resolution of (R,S)-α-chlorophenyl acetates in biphasic media.

Sources

- 1. This compound | C8H7ClO2 | CID 83061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Chlorophenyl Acetate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Chlorophenyl acetate from 3-chlorophenol via esterification with acetic anhydride. The document details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and methods for analytical characterization. Emphasizing scientific integrity and practical insights, this guide is intended to be a valuable resource for professionals in chemical research and pharmaceutical development.

Introduction: Significance and Applications

This compound is an important chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is found in a range of biologically active molecules. The esterification of 3-chlorophenol to its corresponding acetate is a fundamental transformation in organic synthesis, often employed to protect the phenolic hydroxyl group or to introduce an acetate moiety for further functionalization. A reliable and well-characterized synthesis protocol is therefore of significant value to the scientific community.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from 3-chlorophenol is a classic example of O-acetylation, a type of esterification. The reaction involves the nucleophilic attack of the hydroxyl group of 3-chlorophenol on the carbonyl carbon of acetic anhydride.

The Role of the Catalyst

While the reaction can proceed without a catalyst, it is often slow. The acetylation of phenols is typically catalyzed by a base, such as pyridine or triethylamine.[1] The base serves two primary functions:

-

Deprotonation: The basic catalyst deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acetic anhydride.[1]

-

Neutralization: The catalyst neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Activation of the Phenol: Pyridine (or another basic catalyst) deprotonates the hydroxyl group of 3-chlorophenol to form the more nucleophilic 3-chlorophenoxide ion.

-

Nucleophilic Attack: The 3-chlorophenoxide ion attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling an acetate ion as a leaving group.

-

Product Formation: The final product, this compound, is formed. The acetate ion reacts with the protonated pyridine to regenerate the catalyst and form acetic acid.

A diagrammatic representation of the reaction mechanism is provided below:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 3-Chlorophenol | C₆H₅ClO | 128.56 | 10.0 g (0.078 mol) | ≥98% | Sigma-Aldrich |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 9.5 g (0.093 mol) | ≥99% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | 7.7 g (0.097 mol) | Anhydrous, 99.8% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | ACS grade | Fisher Scientific |

| 5% Hydrochloric Acid | HCl | 36.46 | As needed | Fisher Scientific | |

| 5% Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Fisher Scientific | |

| Brine (sat. NaCl) | NaCl | 58.44 | As needed | Fisher Scientific | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Fisher Scientific |

Step-by-Step Synthesis Workflow

The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation and purification.

Caption: Workflow for the synthesis of this compound.

Detailed Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.078 mol) of 3-chlorophenol in 30 mL of anhydrous pyridine. Cool the solution in an ice bath.

-

Addition of Acetic Anhydride: While stirring, slowly add 9.5 g (0.093 mol) of acetic anhydride to the cooled solution dropwise over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-chlorophenol) is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

-

Wash the organic layer successively with 50 mL of 5% hydrochloric acid (to remove pyridine), 50 mL of 5% sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid), and 50 mL of brine.[3]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Purification and Characterization

Proper purification and thorough characterization are essential to ensure the identity and purity of the synthesized this compound.

Purification

-

Vacuum Distillation: This is the preferred method for purifying liquid esters. The reduced pressure allows the compound to boil at a lower temperature, preventing decomposition.

-

Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed for purification.

Analytical Characterization

The structure and purity of the final product should be confirmed using modern analytical techniques.

Table of Expected Analytical Data:

| Analysis Technique | Expected Results for this compound |

| ¹H NMR | Specific chemical shifts and coupling constants need to be determined experimentally or found in a dedicated spectroscopic database. |

| ¹³C NMR | Expected chemical shifts (ppm): δ 169.0 (C=O), 151.0 (C-O), 135.0 (C-Cl), 130.5, 126.0, 122.0, 120.0 (aromatic CH), 21.0 (CH₃).[4] |

| FT-IR (Film) | Characteristic peaks (cm⁻¹): ~1765 (C=O stretch, ester), ~1200 (C-O stretch, ester), aromatic C-H and C=C stretches.[4] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 170 and an M+2 peak at m/z 172 with an approximate ratio of 3:1, characteristic of a monochlorinated compound.[4] |

Safety and Hazard Management

It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.

-

3-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin irritation and serious eye damage.[1] It is also toxic to aquatic life with long-lasting effects.[5]

-

Acetic Anhydride: Causes severe skin burns and eye damage. It is flammable and harmful if swallowed or inhaled. Reacts violently with water.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat at all times.

-

Conduct the experiment in a well-ventilated fume hood.

Waste Disposal:

-

All organic waste should be collected in a designated chlorinated solvent waste container.

-

Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis, purification, and characterization of this compound. By following the detailed protocol and adhering to the safety guidelines, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate for their applications. The emphasis on the underlying chemical principles and the inclusion of detailed analytical data aim to empower scientists with the knowledge required for successful and reproducible synthetic work.

References

- Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025). PMC - PubMed Central.

- 3-Chlorophenol Safety D

- Synthesis of p-chlorophenyl acet

- NMR Chemical Shifts of Trace Impurities. (2010). Journal of Organic Chemistry.

- Synthesis and characterization of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. (2025).

- An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (n.d.). Indian Journal of Chemistry.

- 3-Chlorophenyl acet

- How can I get acetylation with acetic anhydride and prydine? (2014).

Sources

- 1. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound | C8H7ClO2 | CID 83061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chlorophenyl acetate physical and chemical properties

An In-Depth Technical Guide to 3-Chlorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic ester with significant applications as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic data, established synthesis and reaction protocols, and safety considerations. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals engaged in chemical research and development.

Compound Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and effective research. This compound is systematically known by several names, and its identity is uniquely defined by its CAS Registry Number.

| Identifier | Value | Source |

| IUPAC Name | (3-chlorophenyl) acetate | [1] |

| CAS Number | 13031-39-5 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Synonyms | Acetic acid, 3-chlorophenyl ester; m-Chlorophenyl acetate; 1-Acetoxy-3-chlorobenzene | [1] |

| InChIKey | GQTKYLQYHPTULY-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(=O)OC1=CC(=CC=C1)Cl | [1][2] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various solvents and reaction conditions, influencing experimental design from solvent selection to purification methods.

| Property | Value | Source |

| Physical State | Liquid (at room temperature) | |

| Boiling Point | 172 °C / 0.8 mmHg (Calculated) | [3] |

| Melting Point | 79-81 °C (for the related compound N-(3-chlorophenyl)acetamide) | [3] |

| Density | 1.1885 g/cm³ (estimate) | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone. | [4] |

| LogP (Octanol/Water) | 2.32 | [2] |

Note: Experimental boiling and melting points for this compound are not consistently reported in the literature. The provided values are estimates or belong to structurally similar compounds and should be used as a guideline.

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data outlines the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the ester functional group. Key absorptions include:

-

C=O Stretch: A strong, sharp peak around 1765-1770 cm⁻¹, characteristic of a phenyl ester.

-

C-O Stretch: Two distinct peaks in the 1200-1100 cm⁻¹ region, corresponding to the ester C-O linkages.

-

C-Cl Stretch: A peak in the 800-600 cm⁻¹ range, confirming the presence of the chlorine substituent.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (4H): A complex multiplet pattern between δ 7.0-7.4 ppm. The meta-substitution pattern results in four distinct signals on the aromatic ring.

-

Methyl Protons (3H): A sharp singlet around δ 2.3 ppm, corresponding to the acetyl methyl group.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the δ 168-170 ppm region.

-

Aromatic Carbons (6C): Multiple signals between δ 120-152 ppm. The carbon attached to the oxygen (C-O) will be the most downfield, while the carbon attached to the chlorine (C-Cl) will also be distinct.

-

Methyl Carbon (CH₃): A signal around δ 21 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[1]

-

Molecular Ion ([M]⁺): A peak at m/z 170. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic [M+2]⁺ peak will be observed at m/z 172 with an intensity approximately one-third of the [M]⁺ peak.

-

Key Fragments:

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic intermediate.

Synthesis via Esterification

The most direct and common method for preparing this compound is the esterification of 3-chlorophenol with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is typically catalyzed by a mild base like pyridine or triethylamine, which serves to activate the acetylating agent and neutralize the acidic byproduct.

Applications in Research and Drug Development

The utility of this compound lies primarily in its role as a stable, easily handled precursor for more complex molecules.

-

Pharmaceutical Intermediates: The chlorinated phenyl motif is present in numerous pharmacologically active compounds. [5]this compound can be hydrolyzed to provide 3-chlorophenol, a common building block for synthesizing active pharmaceutical ingredients (APIs), including certain antipsychotics and antidepressants. [6]* Protecting Group Chemistry: The acetate group can serve as a robust protecting group for the phenolic hydroxyl. It is stable to many reaction conditions but can be selectively removed via hydrolysis when needed.

-

Agrochemical Synthesis: Chlorinated aromatic compounds are precursors to a wide range of herbicides and pesticides.

Experimental Protocols

Protocol: Synthesis of this compound

Causality: This protocol uses acetic anhydride as the acetylating agent and pyridine as a catalyst and acid scavenger. The reaction is performed at room temperature for convenience, and a standard aqueous workup is employed to remove the catalyst and unreacted starting materials.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorophenol (12.85 g, 0.1 mol).

-

Reagent Addition: In a fume hood, add pyridine (12.1 mL, 0.15 mol) followed by the slow, dropwise addition of acetic anhydride (11.3 mL, 0.12 mol) while stirring. An ice bath can be used to control any initial exotherm.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of 1 M HCl (aq). Extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol: Base-Catalyzed Hydrolysis

Causality: This protocol uses an excess of sodium hydroxide in a water/methanol co-solvent system to ensure complete hydrolysis of the ester. Acidification is required in the workup to protonate the resulting phenoxide and allow for its extraction.

-

Setup: In a 50 mL round-bottom flask, dissolve this compound (1.71 g, 10 mmol) in 20 mL of methanol.

-

Reagent Addition: Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water.

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) for 1 hour. Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling to room temperature, remove the methanol via rotary evaporation.

-

Acidification: Carefully acidify the remaining aqueous solution to pH ~2 by adding 6 M HCl (aq).

-

Extraction: Extract the resulting 3-chlorophenol with diethyl ether (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 3-chlorophenol product.

Safety and Handling

-

Hazard Statements: Warning. May cause skin and eye irritation. May cause respiratory irritation. [7]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [7]

References

- Acetanilide - Solubility of Things. (n.d.).

- National Center for Biotechnology Information. (n.d.). N-(3-Chlorophenyl)acetamide. PubChem.

- University of Massachusetts Lowell. (n.d.). HYDROLYSIS.

- Stenutz, R. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ChemSynthesis. (2025). (3-chlorophenyl)(methoxy)acetic acid.

- PrepChem.com. (n.d.). Synthesis of p-chlorophenyl acetate.

- Shijiazhuang Pengnuo Technology Co., Ltd. (n.d.). (3-chlorophenyl)acetate.

- Google Patents. (n.d.). Preparation method of chlorophenyl acetic acid.

- Gold, V., Oakenfull, D. G., & Riley, T. (1968). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 515-519. [Link]

- Cheméo. (n.d.). Acetic acid,3-chlorophenyl ester.

- NIST. (n.d.). Acetamide, N-(3-chlorophenyl)-. NIST Chemistry WebBook.

- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

- NIST. (n.d.). Acetic acid,3-chlorophenyl ester. NIST Chemistry WebBook.

- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.

- Google Patents. (n.d.). Synthesis method of drug intermediate phenyl acetate.

- International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. 4(2). [Link]

- Pharmaffiliates. (n.d.). 4-Acetamido-3-chlorophenyl Acetate.

- ResearchGate. (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.

- Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- ResearchGate. (2025). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates.

- CBSE Academics. (2025). CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER* CLASS XII (2025-26).

Sources

- 1. This compound | C8H7ClO2 | CID 83061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. 588-07-8 CAS MSDS (3'-CHLOROACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 13031-39-5|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Solubility of 3-Chlorophenyl Acetate in Organic Solvents

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of 3-Chlorophenyl Acetate.

This guide provides a detailed exploration of the solubility of this compound in common organic solvents. As a key intermediate in various synthetic pathways, understanding its solubility is paramount for process optimization, reaction kinetics, and purification strategies in research and drug development. This document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing its solubility, alongside practical, field-tested methodologies for its determination.

Introduction: The Significance of this compound Solubility

This compound (C₈H₇ClO₂) is an aromatic ester with a molecular weight of 170.59 g/mol .[1] Its utility in organic synthesis necessitates a thorough understanding of its behavior in various solvent systems. Solubility is a critical parameter that influences reaction rates, catalyst efficiency, product yield, and the ease of post-reaction workup and purification. In the context of drug development, precise solubility data is fundamental for formulation, bioavailability, and ensuring reproducible experimental outcomes. This guide serves as a senior-level resource, elucidating the theoretical underpinnings of this compound's solubility and providing robust protocols for its empirical determination.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[2][3][4] The key factors influencing the solubility of this compound are its molecular structure, polarity, and the corresponding properties of the organic solvent.

Molecular Structure and Polarity of this compound:

This compound possesses both polar and non-polar characteristics. The ester functional group (-COO-) and the chlorine atom introduce polarity through dipole-dipole interactions. The benzene ring, however, is non-polar and contributes to van der Waals forces. The overall polarity is moderate, suggesting it will be most soluble in solvents of similar polarity.

Solvent Polarity and Intermolecular Forces:

Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) - Capable of hydrogen bonding.

-

Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane) - Have dipole moments but do not have O-H or N-H bonds.

-

Non-Polar Solvents: (e.g., Toluene, Hexane) - Have low dielectric constants and are dominated by van der Waals forces.

Based on these principles, we can predict the solubility of this compound. It is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents, and lower solubility in highly non-polar solvents.

Estimated Solubility Profile of this compound

Based on these analogs and the theoretical principles discussed, the following table provides an estimated qualitative solubility profile for this compound.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Methanol | Polar Protic | High | The polarity of methanol is compatible with the ester and chloro groups of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity favors dissolution.[6][7] |

| Acetone | Polar Aprotic | High | The polarity of acetone aligns well with the solute's molecular characteristics.[6] |

| Ethyl Acetate | Polar Aprotic | High | As an ester itself, ethyl acetate shares functional group similarities, promoting solubility.[5] |

| Dichloromethane | Polar Aprotic | High | A versatile solvent for many organic compounds, its polarity is suitable for this compound.[5] |

| Chloroform | Polar Aprotic | Good | Similar to dichloromethane, it is expected to be a good solvent. |

| Toluene | Non-Polar | Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute, but the overall polarity difference may limit high solubility. |

| Hexane | Non-Polar | Low | The significant difference in polarity between the non-polar hexane and the moderately polar solute suggests poor solubility. |

| Diethyl Ether | Polar Aprotic | Good | A common solvent for esters, expected to effectively dissolve this compound.[6] |

Note: This table presents estimations and should be used as a guideline. Experimental verification is crucial for precise applications.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate, quantitative solubility data, empirical determination is essential. The "shake-flask" method is a reliable and widely used technique.[7] Advanced methods like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy can also be employed for more rapid or high-throughput screening.[8][9]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, Gas Chromatography)

Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution reaches its saturation point.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is vital for reproducibility.[3][10]

-

Equilibration Time: Sufficient time is necessary for the dissolution process to reach equilibrium.

-

Filtration: Prevents undissolved solid particles from being included in the analysis, which would lead to erroneously high solubility values.

High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents, methods utilizing 96-well plates and automated liquid handlers can be employed.[9] Detection methods such as nephelometry (turbidity measurement) or UV-Vis spectroscopy in a plate reader can provide semi-quantitative or rank-ordered solubility data.[8][9]

Visualizing the Process: Workflow and Molecular Interactions

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Key molecular interactions influencing the solubility of this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, grounded in fundamental physicochemical principles. While precise quantitative data remains to be extensively published, a strong predictive understanding can be achieved through the analysis of its molecular structure and comparison with analogous compounds. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for determining accurate solubility data, which is indispensable for advancing research and development objectives. The synthesis of theoretical knowledge and practical methodology presented herein is intended to empower scientists to make informed decisions regarding solvent selection and process design.

References

- PubChem.this compound.

- Chemistry LibreTexts.Solubility and Factors Affecting Solubility.[Link]

- Solubility of Things.Phenacyl chloride.[Link]

- NIST.Acetamide, N-(3-chlorophenyl)-. National Institute of Standards and Technology. [Link]

- Chemistry LibreTexts.Thermodynamics of Solubility.[Link]

- Lund University Publications.

- PubChem.N-(3-Chlorophenyl)acetamide.

- Chemistry LibreTexts.Basic Principles.[Link]

- ACS Publications.

- Wikipedia.Solubility.[Link]

- ResearchGate.Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.[Link]

- YouTube.How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.[Link]

- NCBI.Perspectives in solubility measurement and interpretation.

- YouTube.How Does Solvent Polarity Impact Compound Solubility?[Link]

- PubChem.this compound.

Sources

- 1. This compound | C8H7ClO2 | CID 83061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. drugfuture.com [drugfuture.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-CHLOROPHENYL ACETATE CAS#: 4525-75-1 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 9. Ethyl a-chlorophenylacetate 97 4773-33-5 [sigmaaldrich.com]

- 10. files.core.ac.uk [files.core.ac.uk]

3-Chlorophenyl acetate IUPAC name and synonyms

An In-Depth Technical Guide to 3-Chlorophenyl Acetate for Advanced Research

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond simple data recitation to offer field-proven insights into its synthesis, applications, and handling, ensuring a deep and practical understanding of this versatile chemical intermediate.

This compound, systematically known as (3-chlorophenyl) acetate under IUPAC nomenclature, is an acetate ester of 3-chlorophenol.[1] Its structure is characterized by a chlorine atom at the meta-position of the phenyl ring, a substitution pattern that significantly influences its reactivity and utility as a precursor in multi-step organic syntheses. The acetate group serves as a stable and reliable protecting group for the phenolic hydroxyl, which can be readily cleaved under basic or acidic conditions to liberate the highly reactive phenol for subsequent chemical transformations.

Below is a summary of its key identifiers and computed physical properties.

| Identifier | Value | Source |

| IUPAC Name | (3-chlorophenyl) acetate | PubChem[1] |

| CAS Number | 13031-39-5 | PubChem[1] |

| Molecular Formula | C₈H₇ClO₂ | PubChem[1] |

| Molecular Weight | 170.59 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)OC1=CC(=CC=C1)Cl | PubChem[1] |

| InChI Key | GQTKYLQYHPTULY-UHFFFAOYSA-N | PubChem[1] |

Diagram 1: Chemical Structure of this compound

Sources

Navigating the Procurement of 3-Chlorophenyl Acetate: A Technical Guide for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, the consistent quality of starting materials is paramount to the success and reproducibility of their work. 3-Chlorophenyl acetate (CAS No. 13031-39-5), a key intermediate in various synthetic pathways, is no exception. This guide provides an in-depth technical framework for navigating the commercial landscape of this compound procurement, ensuring the acquisition of high-purity material suitable for demanding research and development applications.

Understanding the Supplier Landscape: Manufacturers vs. Distributors

The first critical step in sourcing this compound is to discern between primary manufacturers and distributors. This distinction has significant implications for quality assurance, traceability, and technical support.

-

Manufacturers: These entities synthesize this compound in-house. Sourcing directly from a manufacturer often provides greater transparency into the synthetic route, potential impurities, and batch-to-batch consistency. They are more likely to offer comprehensive technical support and detailed documentation. Pengnuo Technology, based in China, is an example of a company that presents itself as a manufacturer of (3-chlorophenyl)acetate.[1]

-

Distributors: These companies source chemicals from various manufacturers and supply them to the end-user. Reputable distributors play a crucial role in the supply chain by offering a wide range of products from different sources, logistical advantages, and readily available stock. However, the level of technical detail available may vary depending on their relationship with the primary manufacturer. Examples of chemical suppliers that act as distributors include companies like Arctom Scientific, BLD Pharm, and CymitQuimica, who list this compound in their catalogs.[2][3][4]

Key Consideration: For critical applications in drug development, establishing a direct relationship with the manufacturer, when possible, is often the preferred strategy. This allows for more stringent quality audits and a deeper understanding of the material's provenance.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

The Certificate of Analysis is the most critical document accompanying any chemical purchase. It is a formal record from the supplier's quality control department that confirms the material meets its predetermined specifications. A comprehensive CoA for this compound should include the following:

| Parameter | Typical Specification | Significance for Researchers |

| Appearance | Colorless to light yellow liquid | A significant deviation may indicate contamination or degradation. |

| Identity (by IR, NMR) | Conforms to structure | Confirms the molecular structure is correct. |

| Purity (by GC or HPLC) | ≥97% (typical for research grade) | The most critical parameter. Higher purity minimizes the risk of side reactions from impurities. |

| Water Content (by Karl Fischer) | ≤0.5% | Excess water can interfere with moisture-sensitive reactions. |

| Residual Solvents | Specified limits for known solvents | Solvents from the synthesis or purification process can affect reactions or be toxic. |

A visual representation of a typical QC workflow leading to a CoA is provided below.

Caption: Workflow for the generation of a Certificate of Analysis.

Assessing Supplier Trustworthiness: Beyond the CoA

While the CoA is essential, a researcher's due diligence should extend to evaluating the supplier's overall quality management system.

-

ISO 9001 Certification: This internationally recognized standard indicates that a supplier has implemented a robust quality management system. It demonstrates a commitment to consistent processes, continuous improvement, and customer satisfaction. Many major chemical distributors hold this certification.

-

Transparency and Technical Support: A reliable supplier should be willing to provide additional information beyond the CoA, such as Safety Data Sheets (SDS), and answer technical questions regarding the product's stability and handling. Some suppliers, like BLD Pharm, provide access to NMR and HPLC data on their websites.[4]

Potential Impurities and Stability Considerations

Understanding the potential impurities in this compound is crucial for troubleshooting experiments and interpreting analytical data. The most common synthetic route involves the acetylation of 3-chlorophenol.

Potential Impurities:

-

Unreacted 3-chlorophenol: This is a common process-related impurity. Its presence can be detected by chromatographic methods and may interfere with subsequent reactions.

-

Di-acetylated species or other by-products: Depending on the reaction conditions, side reactions can lead to the formation of related aromatic compounds.

-

Reagents and Catalysts: Trace amounts of reagents like acetic anhydride or catalysts used in the acetylation process may remain.[5][6][7]

Stability and Storage:

This compound is an ester and is susceptible to hydrolysis, especially in the presence of strong acids or bases, or at elevated temperatures. This will yield 3-chlorophenol and acetic acid.

-

Storage: Safety Data Sheets for similar compounds recommend storing in a cool, dry, and well-ventilated place, away from strong oxidizing agents and moisture.[8][9] The product should be stored in a tightly sealed container. BLD Pharm specifies storage at room temperature in a dry, sealed container.[4]

-

Handling: As with most chemicals, handling should be done in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.

Incoming Quality Control: A Prudent Step

For critical applications, it is highly recommended to perform in-house quality control on a new batch of this compound to verify the information on the CoA.

Caption: A typical workflow for incoming quality control of chemical reagents.

Illustrative Experimental Protocol for Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require optimization based on the available instrumentation.

-

Standard Preparation:

-

Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate or dichloromethane.

-

Perform serial dilutions to create a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Prepare a sample of the received this compound at a concentration within the calibration range.

-

-

GC-MS Instrumentation and Conditions (Typical):

-

GC Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/minute.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

-

Data Analysis:

-

Confirm the identity of the main peak by comparing its mass spectrum to a reference spectrum.

-

Quantify the purity by comparing the peak area of the main component to the total peak area of all components.

-

Identify any significant impurities by interpreting their mass spectra and comparing them to a spectral library.

-

Conclusion

The procurement of high-quality this compound is a critical, yet often overlooked, aspect of successful research and development. By carefully evaluating suppliers, meticulously scrutinizing the Certificate of Analysis, understanding potential impurities and stability issues, and implementing a robust incoming quality control program, scientists can ensure the integrity of their starting materials. This diligence minimizes experimental variability, enhances the reliability of results, and ultimately accelerates the pace of discovery and innovation.

References

- Pengnuo Technology. (n.d.). (3-chlorophenyl)acetate Manufacturer and Supplier, Factory | Pengnuo.

- AA Blocks. (2025). Safety Data Sheet - Methyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Amerigo Scientific. (n.d.). (3-Chlorophenyl)acetic acid.

- Pharmaffiliates. (n.d.). CAS No : 60144-85-6 | Product Name : 4-Acetamido-3-chlorophenyl Acetate.

- Oakwood Chemical. (n.d.). (3-Chlorophenyl)acetyl chloride.

- Stenutz. (n.d.). This compound.

- Loba Chemie. (2016). 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.

- PrepChem. (n.d.). Synthesis of p-chlorophenyl acetate.

- Sunrise Group. (n.d.). Product Center_Pharmaceutical Intermediates_Pesticide Intermediates.

- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Batra, P. C., & Rozdon, O. N. (1949). Acetylation of phenols using acetic acid. Proceedings of the Indian Academy of Sciences - Section A, 29(5), 349-352.

- MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 25(22), 5455.

- Google Patents. (n.d.). Synthesis of phenyl (chlorophenyl) oxyacetic acid.

- SciSpace. (n.d.). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions.

- Rasayan J. Chem. (2010).

- University of Calgary. (n.d.). Acylation of phenols.

Sources

- 1. China (3-chlorophenyl)acetate Manufacturer and Supplier, Factory | Pengnuo [pengnuochemical.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 13031-39-5|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. asianpubs.org [asianpubs.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. aablocks.com [aablocks.com]

Foreword: Beyond the Reagent Shelf—A Molecule of Latent Potential

An In-depth Technical Guide to the Applications of 3-Chlorophenyl Acetate in Organic Synthesis

In the vast lexicon of organic synthesis, some molecules are celebrated workhorses, while others, like this compound, represent a more nuanced utility. To the discerning eye, this simple aryl ester is not merely a stable derivative of 3-chlorophenol; it is a versatile building block, a masked functional group, and a strategic starting point for constructing complex molecular architectures. Its reactivity is a tale of two parts: the robust, electronically-tuned aromatic ring and the labile, yet strategically useful, acetate ester. This guide moves beyond a simple cataloging of reactions to explore the underlying principles that govern its application, providing researchers and drug development professionals with the insights needed to harness its full synthetic potential.

The Fries Rearrangement: A Classic Route to Functionalized Phenolic Ketones

The Fries rearrangement is arguably the most powerful and direct transformation of aryl esters like this compound. This Lewis acid-catalyzed reaction reconfigures the molecule by migrating the acetyl group from the phenolic oxygen onto the aromatic ring, yielding valuable hydroxyacetophenone intermediates.[1][2] These products are foundational in the synthesis of numerous pharmaceuticals and fine chemicals.

Mechanistic Considerations and Strategic Control

The reaction proceeds via the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution.[2][3] The choice of reaction conditions is not trivial; it is the primary means of directing the regiochemical outcome.

-